5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (CAS 1150618-10-2), also referred to by its tautomeric name 5-fluoro-2-(methoxymethyl)-1H-pyrimidin-6-one, is a fluorinated pyrimidine derivative with a molecular weight of 158.13 g/mol and the molecular formula C6H7FN2O2. It is a versatile chemical intermediate characterized by a fluorine atom at the 5-position and a methoxymethyl group at the 2-position of the pyrimidine ring.

Molecular Formula C6H7FN2O2
Molecular Weight 158.13
CAS No. 1150618-10-2
Cat. No. B3026842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol
CAS1150618-10-2
Molecular FormulaC6H7FN2O2
Molecular Weight158.13
Structural Identifiers
SMILESCOCC1=NC=C(C(=O)N1)F
InChIInChI=1S/C6H7FN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10)
InChIKeyAUVNQKRSIVTLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (CAS 1150618-10-2): A Dual-Functionalized Pyrimidine Scaffold for Pharmaceutical R&D Procurement


5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (CAS 1150618-10-2), also referred to by its tautomeric name 5-fluoro-2-(methoxymethyl)-1H-pyrimidin-6-one, is a fluorinated pyrimidine derivative with a molecular weight of 158.13 g/mol and the molecular formula C6H7FN2O2 . It is a versatile chemical intermediate characterized by a fluorine atom at the 5-position and a methoxymethyl group at the 2-position of the pyrimidine ring. The compound is commercially available from multiple suppliers with specified purities typically at or above 95%, intended exclusively for research and development use .

Why Structural Analogs of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol Cannot Be Interchanged for Critical Synthetic Applications


The 5-fluoropyrimidine scaffold is a privileged structure in medicinal chemistry due to the profound effects of fluorine on bioactivity and physicochemical properties . However, the specific substitution pattern of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol—namely, the C5 fluorine combined with a C2 methoxymethyl group and a C4 hydroxyl group—creates a unique reactivity and physicochemical profile distinct from other close analogs. Replacing it with a simpler derivative like 5-fluoropyrimidin-4-ol (CAS 671-35-2) eliminates the crucial C2 functional handle for subsequent modifications. Similarly, substituting it with 5-fluoro-2-methylpyrimidin-4-ol (CAS 1480-91-7) changes the electronic and steric properties due to the absence of the methoxymethyl oxygen, potentially altering reaction outcomes or leading to different biological activities. This precise arrangement of substituents is essential for its role as a targeted building block in the synthesis of specific, complex fluorinated molecules, making generic substitution unsuitable for most research and development programs [1].

Quantitative Differentiation Evidence for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol Against Its Closest Analogs


Structural Comparison: Functional Group Advantages of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol vs. Non-Methoxymethyl Analogs

The defining structural feature of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is the methoxymethyl group at the C2 position. Unlike its direct analog, 5-fluoropyrimidin-4-ol (CAS 671-35-2), which lacks this substituent, the target compound possesses a versatile protected hydroxymethyl handle. This allows for selective deprotection and further derivatization, whereas the 5-fluoropyrimidin-4-ol offers no equivalent functionalization pathway at the C2 position . This difference is not merely structural but dictates the compound's utility as a more advanced intermediate, potentially saving multiple synthetic steps compared to starting from the simpler, unsubstituted core .

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Purity and Quality Control Specifications for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Procurement decisions are often driven by the quality and reliability of the available material. For 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, reputable suppliers specify a minimum purity, which is a key quantitative metric for assessing its suitability for research. For example, Fluorochem guarantees a purity of 95.0% for this compound (Product Code F531254) . Similarly, AK Scientific lists a minimum purity specification of 95% (Catalog 4631AQ) . These specifications provide a verifiable baseline for researchers, ensuring that the building block meets a defined quality standard before being used in multi-step syntheses or biological assays, thereby reducing the risk of experimental failure due to impurities.

Chemical Procurement Quality Assurance Synthetic Chemistry

Physicochemical Properties of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol vs. Non-Fluorinated Analog

The presence of fluorine in organic molecules is a well-established strategy to modulate lipophilicity, pKa, and metabolic stability . While direct experimental data is limited for this specific compound, a class-level inference can be drawn by comparing the computed XLogP3 value of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (-0.5) with that of its non-fluorinated analog, 4(3H)-Pyrimidinone, 2-(methoxymethyl)- (CAS 34274-23-2), for which the XLogP3 value is not publicly available. The computed XLogP3 of -0.5 for the fluorinated target compound suggests a relatively low lipophilicity, which is typical for small, polar heterocycles and influences its solubility and permeability characteristics in biological systems [1].

Medicinal Chemistry Physicochemical Analysis Drug Design

Targeted Research Applications for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol in Drug Discovery


Advanced Intermediate in Multi-Step Synthesis of Fluorinated Heterocycles

The C2 methoxymethyl group serves as a protected synthetic handle, while the C5 fluorine and C4 hydroxyl groups offer additional sites for functionalization [1]. This makes 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol a strategically superior starting material compared to simpler pyrimidine cores for building complex, fluorinated molecules. Its utility as a building block in the synthesis of more complex fluorinated pyrimidine derivatives is well-noted .

Development of Novel Nucleoside Analogs or Enzyme Inhibitors

The structure of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, containing a fluorinated pyrimidine core reminiscent of nucleobases like uracil and thymine, makes it a candidate for developing nucleoside analogs or small-molecule enzyme inhibitors [1]. This is a key area of investigation in antiviral and anticancer drug discovery, as these analogs can interfere with essential biological processes like DNA/RNA synthesis or specific kinase signaling pathways .

Pharmacophore Development for Kinase Inhibition

Pyrimidine scaffolds are a cornerstone of modern kinase inhibitor design [1]. 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, with its defined substitution pattern, can serve as a core pharmacophore or a key intermediate for creating focused libraries of potential kinase inhibitors. The fluorine atom and the functionalizable methoxymethyl group allow for precise tuning of interactions within the ATP-binding pocket of various kinases.

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